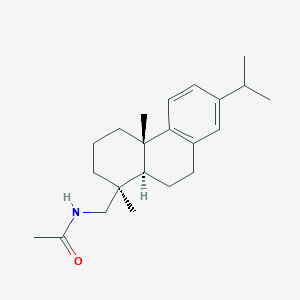![molecular formula C6H6ClN3O B12972141 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo-pyridine core structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by cyclization to form the pyrazolo-pyridine core . This process can be catalyzed by chiral-at-metal Rh(III) complexes, which offer high enantioselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its stability and solubility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions to achieve selective substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo-pyridine compounds .
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby disrupting signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition can lead to apoptosis (programmed cell death) and reduced tumor growth .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure, known for its activity as a fibroblast growth factor receptor (FGFR) inhibitor.
1H-Pyrazolo[3,4-b]pyridine: A closely related compound that also exhibits kinase inhibitory activity and is studied for its potential in cancer therapy.
Uniqueness: 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride stands out due to its specific structural features and the ability to selectively inhibit certain kinases. This selectivity can result in fewer off-target effects and improved therapeutic profiles compared to other similar compounds .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, versatile reactivity, and potential therapeutic applications make it a valuable subject of study in medicinal chemistry, biology, and industrial research.
Propriétés
Formule moléculaire |
C6H6ClN3O |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
1,2-dihydropyrazolo[4,3-b]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-5-4(8-9-6)2-1-3-7-5;/h1-3H,(H2,8,9,10);1H |
Clé InChI |
YTCCYPUQKJNUAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)NN2)N=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)






